molecular formula C14H6F3N3O5S B14597292 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one CAS No. 60968-20-9

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one

Cat. No.: B14597292
CAS No.: 60968-20-9
M. Wt: 385.28 g/mol
InChI Key: KFJDTZYISWOKPK-UHFFFAOYSA-N
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Description

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of nitro groups and a trifluoromethyl group attached to a benzothiazole ring, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

The synthesis of 3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one involves several steps. One common method includes the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups, followed by cyclization with 2-aminothiophenol to form the benzothiazole ring. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid for nitration, and a suitable solvent for the cyclization step .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines.

Scientific Research Applications

3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules. The nitro groups and trifluoromethyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

CAS No.

60968-20-9

Molecular Formula

C14H6F3N3O5S

Molecular Weight

385.28 g/mol

IUPAC Name

3-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C14H6F3N3O5S/c15-14(16,17)7-5-9(19(22)23)12(10(6-7)20(24)25)18-8-3-1-2-4-11(8)26-13(18)21/h1-6H

InChI Key

KFJDTZYISWOKPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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